molecular formula C8H10FN B1318763 2-Fluoro-5-methylbenzylamine CAS No. 93071-82-0

2-Fluoro-5-methylbenzylamine

Cat. No.: B1318763
CAS No.: 93071-82-0
M. Wt: 139.17 g/mol
InChI Key: YPEIWDJFBUWQRL-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzylamine (CAS 93071-82-0) is a fluorinated aromatic compound with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol . This chemical serves as a versatile building block and pharmaceutical intermediate in organic synthesis and drug discovery research . The compound is available with a high purity of 95% and is typically supplied as a liquid . Researchers value this benzylamine derivative for its structure, which incorporates both a reactive benzylamine group and a fluorine atom at the ortho position relative to a methyl substituent on the benzene ring; this specific substitution pattern makes it a valuable scaffold for creating more complex molecules . As a primary amine, it is a key precursor in the synthesis of various pharmacologically active compounds. It must be stored with care under an inert atmosphere at room temperature and is incompatible with strong oxidizing agents . This product is intended for laboratory and research purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEIWDJFBUWQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292411
Record name 2-Fluoro-5-methylbenzenemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID301292411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-82-0
Record name 2-Fluoro-5-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93071-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-methylbenzylamine can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 2-fluoro-5-methylbenzyl chloride with ammonia or an amine source under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-fluoro-5-methylbenzonitrile. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature . The resulting amine is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate

2-Fluoro-5-methylbenzylamine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substitution enhances the biological activity and selectivity of drug candidates, making it valuable in drug discovery and development processes. For instance, it is utilized in synthesizing compounds that target specific receptors or enzymes, leading to improved therapeutic profiles.

Case Study: Anticancer Agents

Recent studies have highlighted the potential of fluorinated compounds, including derivatives of this compound, in developing anticancer agents. Research indicates that fluorinated benzylamines can effectively inhibit tubulin polymerization, a crucial process in cancer cell division. For example, a derivative demonstrated significant cytotoxicity against various cancer cell lines, achieving IC50_{50} values below 0.1 µM, indicating its potency as an anticancer agent .

Organic Synthesis

2. Building Block for Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.

Example: Synthesis of Amine Derivatives

The compound can be utilized to synthesize amine derivatives through reactions with electrophiles. This application is particularly relevant in creating compounds with enhanced pharmacological properties or novel functionalities.

Material Science

3. Development of Functional Materials

The incorporation of fluorinated compounds like this compound into polymers can lead to materials with improved thermal stability and chemical resistance. Research has shown that such materials can be used in coatings and advanced composites.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-Fluoro-5-methylbenzylamine with four structurally related benzylamine derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Substituents Molecular Formula CAS Number Key Features
This compound -F (2-position), -CH₃ (5-position) C₈H₁₀FN 93071-82-0 High versatility in pharmaceutical intermediates; moderate lipophilicity .
2-Fluoro-5-(trifluoromethyl)benzylamine -F (2), -CF₃ (5) C₈H₇F₄N 199296-61-2 Enhanced lipophilicity due to -CF₃; used in fluorinated drug candidates .
5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride -F (5), -SO₂CH₃ (2) C₈H₁₀ClFNO₂S 1192347-84-4 Sulfonyl group improves metabolic stability; potential protease inhibitor .
2-Fluoro-6-methoxybenzoic Acid -F (2), -OCH₃ (6), -COOH (1) C₈H₇FO₃ 137654-21-8 Carboxylic acid functionality enables conjugation; used in polymer chemistry .
2-Fluoro-5-methoxybenzaldehyde -F (2), -OCH₃ (5), -CHO (1) C₈H₇FO₂ 105728-90-3 Aldehyde group facilitates Schiff base formation; precursor to fluorescent dyes .
Electron-Withdrawing vs. Electron-Donating Groups :
  • The -CF₃ group in 2-Fluoro-5-(trifluoromethyl)benzylamine increases electron-withdrawing effects, enhancing resistance to oxidative degradation compared to the -CH₃ group in this compound . This makes it preferable in environments requiring prolonged stability, such as agrochemical formulations.
  • The -OCH₃ group in 2-Fluoro-5-methoxybenzaldehyde introduces electron-donating effects, improving solubility in polar solvents and enabling applications in dye synthesis .
Functional Group Diversity :
  • Sulfonyl (-SO₂CH₃) : Present in 5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride, this group enhances hydrogen-bonding capacity, making the compound a candidate for targeting enzyme active sites in drug discovery .
  • Aldehyde (-CHO) : In 2-Fluoro-5-methoxybenzaldehyde, the aldehyde group allows facile condensation reactions, useful in synthesizing imines for coordination chemistry .

Physicochemical and Industrial Relevance

  • Lipophilicity : The -CF₃ substituent in 2-Fluoro-5-(trifluoromethyl)benzylamine increases logP values by ~1.5 units compared to this compound, favoring blood-brain barrier penetration in CNS drug candidates .
  • Synthetic Flexibility : this compound’s -CH₃ group offers steric accessibility for nucleophilic substitutions, whereas bulkier groups (-CF₃, -SO₂CH₃) may require tailored reaction conditions .

Biological Activity

2-Fluoro-5-methylbenzylamine is a chemical compound with significant potential in medicinal chemistry and pharmacology. This compound, characterized by the molecular formula C8H10FNC_8H_{10}FN and a molecular weight of 139.17 g/mol, features a fluorine atom at the 2-position and a methyl group at the 5-position of a benzylamine structure. Its unique structural properties make it an interesting subject for biological activity studies, particularly in the context of its interactions with various biological targets.

The compound can be synthesized through several methods, primarily involving nucleophilic substitution reactions due to the electrophilic nature of the fluorine atom. The following table summarizes key chemical identifiers and properties:

PropertyValue
CAS Number93071-82-0
Molecular FormulaC8H10FNC_8H_{10}FN
Molecular Weight139.173 g/mol
IUPAC Name(2-fluoro-5-methylphenyl)methanamine
SMILESCC1=CC(=C(C=C1)F)CN

Biological Activity

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in therapeutic applications. Notable areas of study include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific strains of bacteria, including Mycobacterium species. The mechanism appears to involve inhibition of critical enzymatic pathways necessary for bacterial survival.
  • Interaction with Biological Targets : The compound has been shown to interact with several enzymes and receptors, potentially acting as an inhibitor or modulator. For instance, it may influence neurotransmitter systems by interacting with amine receptors, which could have implications in neuropharmacology.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated an IC50 value in the low micromolar range, suggesting significant potency compared to standard treatments. The study highlighted its potential as a lead compound for developing new antituberculosis agents.
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit cytochrome bd oxidase in Mycobacterium bovis BCG. This enzyme is crucial for aerobic respiration in bacteria, and inhibition could lead to reduced bacterial viability under aerobic conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals that variations in substituent positions and types can significantly alter biological outcomes:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-3-methylbenzylamineFluorine at position 2, methyl at position 3Different methyl position affects activity
4-FluorobenzylmethylamineFluorine at position 4Alters binding affinity to targets
2-Chloro-5-methylbenzylamineChlorine instead of fluorineMay lead to different reactivity profiles

Q & A

Q. What synthetic routes are optimal for preparing 2-Fluoro-5-methylbenzylamine with high purity?

The synthesis of this compound typically involves multi-step halogenation and reduction processes. A common approach includes:

  • Halogenation : Fluorination of 5-methylbenzylamine derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™.
  • Reduction : Catalytic hydrogenation of nitrile intermediates (e.g., 5-methyl-2-fluorobenzonitrile) using Pd/C or Raney nickel to yield the primary amine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >98% purity, verified by HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : 1^1H NMR (δ 2.35 ppm for methyl group, δ 4.05 ppm for benzylic CH2_2) and 19^{19}F NMR (δ -115 to -120 ppm for aromatic fluorine) are critical. 13^{13}C NMR confirms methyl (δ 20–22 ppm) and amine (δ 40–45 ppm) groups .
  • Mass Spectrometry : ESI-MS or GC-MS to detect [M+H]+^+ peak at m/z 153.1 .
  • FT-IR : N-H stretching (3300–3500 cm1^{-1}) and C-F vibration (1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. How does the fluorine substituent at position 2 influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution (EAS) reactivity at the para position (relative to fluorine). For example:

  • Buchwald-Hartwig Amination : The fluorine directs coupling to the methyl-bearing ring, enabling selective C-N bond formation for drug intermediate synthesis .
  • Suzuki-Miyaura Coupling : Fluorine stabilizes transition states, improving yields in Pd-catalyzed reactions with arylboronic acids .
    Note: Ortho-substituent effects (methyl at position 5) may sterically hinder reactions, requiring optimization of catalysts (e.g., XPhos Pd G3) .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH conditions?

Conflicting stability reports arise from amine protonation and fluorine’s inductive effects. A systematic approach includes:

  • pH-Dependent Stability Studies : Use HPLC to monitor degradation products (e.g., oxidation to benzaldehyde derivatives) at pH 2–12 .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict protonation states and hydrolysis pathways .
  • Isotope Labeling : 15^{15}N-labeled analogs track amine degradation kinetics via LC-MS .

Q. How can this compound be functionalized for use in bioactive molecule discovery?

  • Schiff Base Formation : React with aldehydes (e.g., 5-fluoro-2-hydroxybenzaldehyde) to generate imine-linked scaffolds for antimicrobial testing .
  • Amide Coupling : Use EDC/HOBt to conjugate with carboxylic acids (e.g., 2-chloro-4-fluorobenzoic acid) for kinase inhibitor libraries .
  • Protection/Deprotection : Boc-protection (di-tert-butyl dicarbonate) stabilizes the amine during multi-step syntheses .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up this compound synthesis?

  • Solvent Selection : Use DMF or THF to enhance fluorination efficiency (lower dielectric constants reduce side reactions) .
  • Catalyst Screening : Test Pd/C vs. PtO2_2 for hydrogenation; PtO2_2 may reduce nitriles faster but requires strict moisture control .
  • Process Analytics : In-line FTIR monitors reaction progress (e.g., nitrile → amine conversion) to minimize over-reduction .

Q. What precautions are critical for handling this compound in air-sensitive reactions?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (N2_2/Ar) to prevent oxidation of the benzylic amine .
  • Storage : Store at 2–8°C in amber vials with desiccants to avoid hygroscopic degradation .
  • Waste Disposal : Neutralize amine residues with dilute HCl before disposal to prevent environmental release .

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